2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
Description
Properties
CAS No. |
3761-46-4 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxy-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)14(17)15(13,18)10-6-2-1-3-7-10/h1-9,18H |
InChI Key |
FZNLKDSIHNSWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)O |
Synonyms |
2-Hydroxy-2-phenyl-d5-1,3-indandione; 2-Hydroxy-2-phenyl-1,3-indandione; 2-hydroxyphen-d5-indione |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives followed by cyclization and hydroxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the indene ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced indene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce dihydroindene derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Structure Variations
- Indene-1,3-dione vs. Isoindole-1,3-dione :
- The target compound features an indene-1,3-dione core (a fused benzene and cyclopentene ring), while isoindole-1,3-diones (e.g., compound 16 in ) have a six-membered isoindole ring fused to a five-membered dione structure. This difference affects planarity and conjugation, influencing reactivity and spectroscopic profiles .
- Example: 2-(9H-xanthen-9-yl)-1H-indene-1,3(2H)-dione () shares the indene-dione core but includes a xanthenyl substituent, enhancing π-π interactions compared to the phenyl-d5 group .
Substituent Effects
- Deuterated Phenyl Group (d5): The deuterated phenyl group in the target compound reduces vibrational modes in IR spectroscopy and causes isotopic shifts in NMR (e.g., downfield shifts in $^1$H-NMR for non-deuterated protons) . In contrast, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione () has a brominated hydroxybenzylidene substituent, introducing strong electron-withdrawing effects and hydrogen-bonding capacity .
- Functional Groups: Diphacinone (2-(diphenylacetyl)-1H-indene-1,3(2H)-dione, –8) includes a diphenylacetyl group, increasing hydrophobicity and anticoagulant activity compared to the hydroxyl group in the target compound .
Physical and Spectroscopic Properties
- NMR: The deuterated phenyl group in the target compound would suppress $^1$H signals for deuterated positions, simplifying aromatic proton analysis compared to diphacinone’s complex multiplet patterns .
- IR : All compounds show strong C=O stretches (~1700–1780 cm$^{-1}$), but the target compound’s -OH group may introduce a broad O-H stretch (~3200 cm$^{-1}$) .
Biological Activity
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione, a stable isotope-labeled compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its indene structure with a hydroxyl group and a phenyl substituent. Its chemical formula is CHO, and it features a unique isotopic labeling that aids in tracking its metabolic pathways in biological systems.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Metal Ion Chelation : Similar compounds have demonstrated the ability to chelate metal ions, potentially influencing enzymatic activities related to metal-dependent processes .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in disease pathways, particularly those relevant to viral infections .
Therapeutic Applications
The therapeutic potential of this compound has been investigated in various contexts:
- Antiviral Activity : Some studies have explored its use against hepatitis C virus (HCV), with findings indicating promising antiviral activity through inhibition of the NS5B polymerase .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, suggesting potential applications in oncology.
Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of similar indene derivatives, researchers found that certain modifications to the indene structure enhanced activity against HCV. The EC values for some derivatives were reported as low as 6.4 μM, indicating strong antiviral potential compared to standard treatments like ribavirin (EC = 20 μM) .
| Compound | EC (μM) | Therapeutic Index |
|---|---|---|
| Ribavirin | 20 | 2.3 |
| Compound A | 13.3 | 1.9 |
| Compound B | 6.4 | 1.7 |
Study 2: Antioxidant Activity
Another study highlighted the antioxidant properties of related compounds, noting that they effectively scavenged free radicals and reduced lipid peroxidation in vitro. This activity suggests a protective role against oxidative damage in various biological systems.
Q & A
Q. What established synthesis routes are available for 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, leveraging nucleophilic substitution or cross-coupling strategies. For deuterated analogs like this compound, deuterated precursors (e.g., D₂O or deuterated solvents) are essential. Key steps include:
- Step 1 : Preparation of the indene-dione core via condensation of phthalic anhydride derivatives with deuterated phenylacetone under basic conditions (e.g., NaH/THF system) .
- Step 2 : Isotopic labeling (d5) at the hydroxy-phenyl position using deuterium exchange or selective deuteration reagents.
- Critical Conditions :
- Temperature : Maintain reflux conditions (~80–100°C) to ensure complete deuteration .
- Catalysts : Use palladium-based catalysts for cross-coupling if introducing aromatic groups .
- Solvent : Tetrahydrofuran (THF) or deuterated DMF for solubility and isotopic purity .
Table 1 : Comparison of Synthesis Routes
| Route | Steps | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| NaH/THF Condensation | 2 | 65–70 | Reflux, deuterated acetone | |
| Sonogashira Coupling | 3 | 50–60 | Pd catalyst, inert atmosphere |
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Intramolecular Hydrogen Bonding : The hydroxy group forms a six-membered ring via O–H⋯O interaction with the diketone moiety, stabilizing the structure .
- Deuterium Positioning : Isotopic substitution (d5) is confirmed via difference Fourier maps and refined occupancy factors .
- Thermal Ellipsoids : Validate atomic displacement parameters (50% probability level) to assess crystallographic disorder .
Table 2 : Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Intramolecular H-bond (Å) | O–H⋯O = 1.85 | |
| Dihedral angle (indene vs. phenyl) | 148.51° | |
| Bond length (C=O) | 1.21–1.23 Å |
Q. Which analytical techniques are most effective for confirming isotopic labeling (d5) and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Absence of proton signals at the deuterated positions (e.g., phenyl-d5 shows no peaks in 6.5–7.5 ppm range).
- ²H NMR : Direct detection of deuterium incorporation (quadrupolar splitting patterns) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with +5 Da shift (e.g., [M+H]⁺ = 297.12 → 302.15 for d5) .
- IR Spectroscopy : Compare O–H (non-deuterated) vs. O–D (deuterated) stretching frequencies (~3300 cm⁻¹ vs. ~2400 cm⁻¹) .
Advanced Research Questions
Q. How do deuterium (d5) substitutions influence chemical reactivity compared to non-deuterated analogs?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration slows reaction rates (e.g., C–D bond cleavage requires higher activation energy than C–H).
- Metabolic Stability : In biological studies, deuterated analogs exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
- Synthetic Adjustments : Use deuterium-compatible catalysts (e.g., Pt/C instead of Pd/C) to avoid isotopic scrambling .
Q. What computational approaches predict electronic structure and reactivity for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF) to optimize reaction pathways .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : NMR detects time-averaged conformers, while X-ray captures static structures. Use variable-temperature NMR to identify fluxional behavior .
- Crystallographic Refinement : Adjust occupancy factors for deuterium positions if disorder is observed .
- Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data to reconcile differences .
Q. What role do structural features (hydroxy, phenyl-d5) play in biological activity?
- Methodological Answer :
- Hydroxy Group : Participates in hydrogen bonding with target proteins (e.g., anticoagulant activity via thrombin inhibition) .
- Phenyl-d5 : Enhances lipophilicity and membrane permeability, critical for cellular uptake. Deuteriation reduces oxidative metabolism, prolonging efficacy .
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of deuterated vs. non-deuterated analogs in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
